REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](Cl)(Cl)Cl.[OH2:16].[CH:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[OH:16] |f:0.1.2.3|
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Name
|
|
Quantity
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88 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
at 60° C
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Type
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ADDITION
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Details
|
After the addition
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Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
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Duration
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2 h
|
Type
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WASH
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Details
|
the flask was washed with benzene (240 ml) and water (120 ml)
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Type
|
TEMPERATURE
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Details
|
The combined mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
|
Details
|
washed with water (400 ml)
|
Type
|
ADDITION
|
Details
|
treated with charcoal (6 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the benzene filtrate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |